N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazin-2-yl moiety at position 5. The triazole ring is connected via a sulfanyl bridge to an acetamide group, which is further linked to a biphenyl-2-yl substituent.
Properties
Molecular Formula |
C21H18N6OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H18N6OS/c1-27-20(18-13-22-11-12-23-18)25-26-21(27)29-14-19(28)24-17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,28) |
InChI Key |
KKPCZHKZGDLDGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl-2-ylamine, which is then reacted with 2-bromoacetic acid to form the corresponding acetamide. The next step involves the introduction of the triazole and pyrazine rings through cyclization reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Industrial methods also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
Substituent Effects on Bioactivity: Position 4 (Triazole): Methyl (target compound) vs. ethyl (VUAA-1, OLC-12). Position 5 (Triazole): Pyrazine (target) vs. pyridine (VUAA-1, OLC-12). Pyrazine’s additional nitrogen may alter electronic properties, affecting hydrogen bonding or π-π stacking in target interactions. Acetamide Substituent: Biphenyl-2-yl (target) vs. alkyl/aryl groups (e.g., isopropylphenyl in OLC-12). Bulky aromatic groups like biphenyl may enhance membrane permeability or receptor selectivity .
Biological Implications: Orco Modulation: VUAA-1 and OLC-12 activate insect olfactory receptors, while OLC-15 antagonizes them. The target compound’s pyrazine moiety could modulate specificity toward non-insect targets (e.g., mammalian enzymes) . Antimicrobial Activity: KA-series derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl acetamide moiety exhibit enhanced activity. The biphenyl group in the target compound may similarly influence microbial membrane disruption .
Solubility: Pyrazine’s polarity may improve aqueous solubility relative to pyridine-based analogs.
Research Findings and Data
Structural-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Derivatives with nitro (KA11) or chloro (KA14) substituents on the acetamide aryl ring show superior antimicrobial and anti-inflammatory activities .
- Heterocyclic Diversity : Pyrazine (target) vs. pyridine (VUAA-1) may shift activity from insect receptors to other targets, such as bacterial enzymes or inflammatory mediators.
Biological Activity
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, highlighting key findings from various studies.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a triazole ring with a pyrazinyl substituent, which is known to enhance biological activity through various mechanisms. The presence of the sulfanyl group is also significant, as it may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes involved in cancer progression. For instance, triazole-based compounds have been documented to inhibit cathepsin X, a cysteine peptidase implicated in tumor metastasis and neurodegenerative diseases. These inhibitors demonstrate selectivity and low cytotoxicity towards cancer cells, making them promising candidates for further development .
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the cytotoxicity results from relevant studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.348 | |
| Similar Triazole Compound | K562 (Leukemia) | 0.258 | |
| Cathepsin X Inhibitor | PC-3 (Prostate Cancer) | Not specified |
These findings indicate that the compound exhibits significant anti-cancer activity, particularly against breast and leukemia cell lines.
Case Studies and Research Findings
- Inhibition of Cathepsin X : A study highlighted the effectiveness of triazole-based inhibitors in reducing cathepsin X activity in PC-3 prostate cancer cells. The presence of these inhibitors led to a decrease in cell migration and an increase in neurite outgrowth in neuronal cells, suggesting their potential dual role in treating both cancer and neurodegenerative conditions .
- Cytotoxicity Assessment : In another study focused on a series of triazole derivatives, compounds were evaluated for their cytotoxic effects against human lung adenocarcinoma cells. Results showed that while many compounds exhibited low cytotoxicity at high concentrations (up to 120 µM), some derivatives demonstrated promising anti-cancer properties .
- Molecular Hybridization : Research has indicated that hybrid compounds combining triazole with other biologically active moieties can enhance therapeutic efficacy. The hybridization approach has been successful in developing new anticancer agents with improved potency against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
